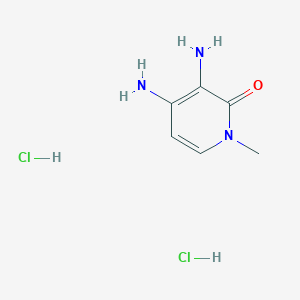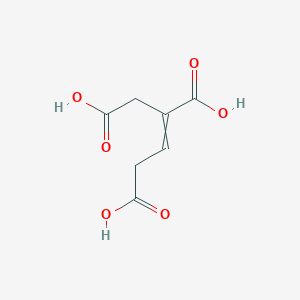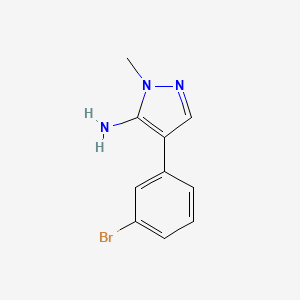
4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and various coupled products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Employed in the synthesis of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
- 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- 4-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing more complex molecules .
Propriétés
Formule moléculaire |
C10H10BrN3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
Clé InChI |
NBCSVHFSIVZNEI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C2=CC(=CC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


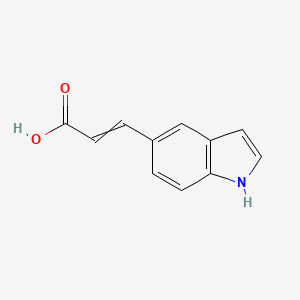

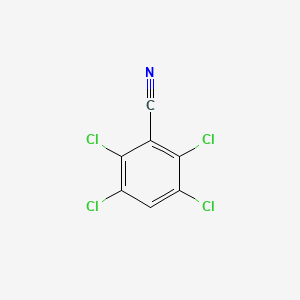

![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
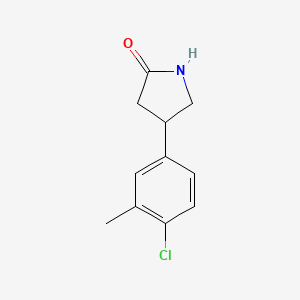
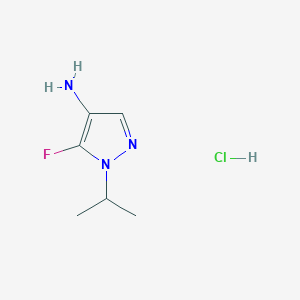
![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

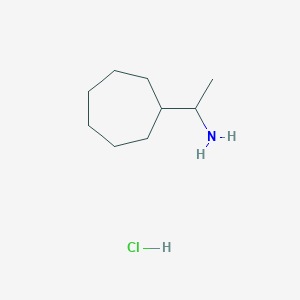
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

